![molecular formula C15H15FN2O3S B3953758 N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE](/img/structure/B3953758.png)
N-[4-(4-FLUOROBENZENESULFONAMIDO)PHENYL]-N-METHYLACETAMIDE
Overview
Description
N-[4-(4-Fluorobenzenesulfonamido)phenyl]-N-methylacetamide is a chemical compound characterized by the presence of a fluorobenzenesulfonamide group attached to a phenyl ring, which is further connected to a methylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(4-Fluorobenzenesulfonamido)phenyl]-N-methylacetamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with aniline to form N-(4-fluorobenzenesulfonamido)aniline. This intermediate is then reacted with acetic anhydride in the presence of a base to yield
Biological Activity
N-[4-(4-Fluorobenzenesulfonamido)phenyl]-N-methylacetamide is a compound of interest due to its potential therapeutic applications. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.
- Molecular Formula : C14H13FN2O3S
- Molecular Weight : 308.33 g/mol
- InChIKey : XDPZXZLBGSPYNV-UHFFFAOYSA-N
The compound is believed to exert its biological effects through modulation of specific enzyme activities and receptor interactions. Its sulfonamide moiety may contribute to its inhibitory effects on various biological pathways.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds structurally related to this compound. For instance, derivatives have shown significant inhibitory activity against histone deacetylases (HDACs), which are crucial in regulating gene expression and cell cycle progression.
- In vitro Studies : Compounds similar to this compound demonstrated potent inhibition of HDAC isoforms, leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cell lines .
- In vivo Studies : In xenograft models, these compounds exhibited promising antitumor efficacy, particularly in models with an intact immune system, suggesting their potential as immunotherapeutic agents .
Enzyme Inhibition
The compound's sulfonamide group is known for its ability to inhibit certain enzymes, particularly those involved in folate metabolism. This inhibition can lead to antiproliferative effects in rapidly dividing cells.
Case Studies
- Case Study on HDAC Inhibition :
- Pharmacokinetic Profile :
Properties
IUPAC Name |
N-[4-[(4-fluorophenyl)sulfonylamino]phenyl]-N-methylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c1-11(19)18(2)14-7-5-13(6-8-14)17-22(20,21)15-9-3-12(16)4-10-15/h3-10,17H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYBLCRWQLEQKP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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